2-Bromo-6-fluorobenzotrifluoride

Overview

Description

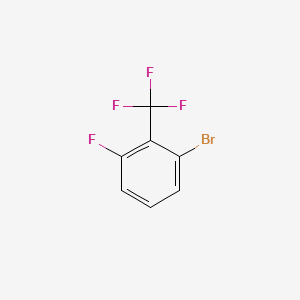

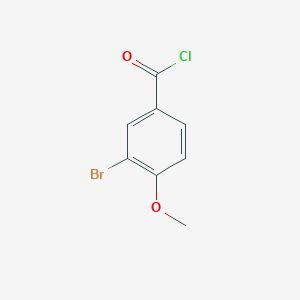

2-Bromo-6-fluorobenzotrifluoride is a halogenated aromatic compound that is of interest in various chemical synthesis processes. The presence of both bromine and fluorine atoms in the compound suggests potential reactivity that can be exploited for the introduction of these halogens into other organic molecules. The compound's structure implies that it could serve as a precursor or intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of halogenated aromatic compounds like this compound can involve the use of elemental fluorine or its derivatives. For instance, bromine trifluoride (BrF3) is a reagent that can be used to introduce fluorine atoms into organic molecules, as it is a source of nucleophilic fluoride ions . The synthesis of related compounds, such as 2-bromo-N-(2,4-difluorobenzyl)benzamide, has been achieved with high yields, indicating the feasibility of synthesizing halogenated compounds with specific substitution patterns . Additionally, the synthesis of 3-Bromo-2-fluorobenzoic acid from 2-amino-6-fluorobenzonitrile through a series of reactions including bromination and hydrolysis demonstrates the potential for multi-step synthesis involving halogenated intermediates .

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be determined using various analytical techniques such as NMR, EI-MS, FT-IR, and X-ray diffraction analysis. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was established by single-crystal X-ray diffraction, revealing a monoclinic system with specific lattice parameters . The influence of halogen ligands on the stabilization of molecular structures has also been observed in other halogenated compounds, such as Cs2Nb6Br5F12, which features a one-dimensional unit connection influenced by fluorine ligands .

Chemical Reactions Analysis

Halogenated aromatic compounds can participate in various chemical reactions due to the reactivity of the halogen atoms. The synthesis of 2-bromo-3-fluorobenzonitrile through the bromodeboronation of aryl boronic acids exemplifies the type of chemical transformations that can be applied to halogenated compounds . The halodeboronation reaction demonstrates the generality of this transformation, which can be used to form both aryl bromides and aryl chlorides from corresponding aryl boronic acids.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are influenced by the presence and position of the halogen atoms. For instance, the photophysical properties of halogenated derivatives of (dibenzoylmethanato)boron difluoride were studied, showing that the attached halogen atom can cause red-shifts in absorption and fluorescence maxima . The gas phase molecular structures of halogenated benzoyl chlorides have been investigated, revealing trends in molecular behavior with increasing ortho halogen atomic size, such as deviations from planarity and changes in bond distances .

Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Related Compounds : Research has been conducted on synthesizing related compounds like 3-Bromo-2-fluorobenzoic acid, demonstrating methods suitable for industrial scale production due to low cost and mild reaction conditions (Zhou Peng-peng, 2013).

- Regioselective Functionalization : Studies have shown that halogen-substituted compounds like 6-fluoro-benzo[a]pyrene can be synthesized through regioselective functionalization, highlighting the importance of understanding substrate-reagent interactions (B. Zajc, 1999).

- Structural Chemistry of Halogenometalates : Fluoro, chloro, and bromo complexes formed with organic cations have been reviewed, showing how these structures can extend the variety of halogenocomplexes (U. Bentrup, M. Feist, E. Kemnitz, 1999).

Applications in Organic Chemistry

- Intramolecular Arylthiolations : The use of 2-fluoro and 2-chloro aryl thioureas in intramolecular C–S bond formation, catalyzed by Cu(I) and Pd(II), demonstrates the potential for creating new chemical structures (S. Sahoo, A. Banerjee, Supratim Chakraborty, B. Patel, 2012).

- Demonstrating Modern Organometallic Methods : Research on converting 1,3-difluorobenzene into various benzoic acids shows the efficiency of modern organometallic methods in producing diverse chemical products (M. Schlosser, C. Heiss, 2003).

Photophysical Properties

- Halogen-Substituent Effect : A study exploring the effect of halogen substituents on spectroscopic properties of 2-phenyl-6-dimethylaminobenzothiazoles highlights the significance of understanding how halogen groups affect fluorescence properties (R. Misawa, C. Matsuhashi, M. Yamaji, T. Mutai, Isao Yoshikawa, H. Houjou, K. Noguchi, S. Maki, T. Hirano, 2019).

Synthesis of Specific Derivatives

- Synthesis of 2-Bromo-6-Fluorotoluene : An important medical intermediate, 2-Bromo-6-fluorotoluene, was synthesized from 2-Amino-6-nitrotoluene, providing a yield of 51.8% (Li Jiang-he, 2010).

Mechanistic Insights

- Mechanofluorochromism : Research on dibenzocyclooctatetraenes bearing phenylethynyl and phenylsulfonyl groups showed dual emission and mechanofluorochromism, indicating the potential for applications in fluorescent materials (T. Nishida, S. Ohta, Feng Xu, K. Shinohara, Takahiro Kamada, H. Akashi, M. Takezaki, K. Wakamatsu, A. Orita, 2016).

Environmental Applications

- Nonreactive Tracers in Soil and Ground Water : Difluorobenzoates, including derivatives of benzoic acid similar to 2-Bromo-6-fluorobenzotrifluoride, have been used as nonreactive tracers in soil and groundwater studies (R. Bowman, Joseph F. Gibbens, 1992).

Mechanism of Action

Target of Action

2-Bromo-6-fluorobenzotrifluoride (BFBTF) is a halogenated aromatic compound that contains both bromine and fluorine atoms . It is primarily used as a building block in organic synthesis . The primary targets of BFBTF are the molecules it is used to synthesize, which can include various drugs, agrochemicals, and materials .

Mode of Action

BFBTF interacts with its targets through various organic transformations. The presence of both bromine and fluorine atoms in BFBTF allows it to participate in various functional group transformations, such as nucleophilic substitution and cross-coupling reactions . These reactions enable the synthesis of diverse molecules from BFBTF.

Biochemical Pathways

The specific biochemical pathways affected by BFBTF depend on the molecules it is used to synthesize. For example, when BFBTF is used to synthesize anticancer agents such as Erlotinib and Lapatinib, it may affect pathways related to cell growth and proliferation . Similarly, when used in the synthesis of agrochemicals like Flusilazole and Prothioconazole, it may affect fungal metabolic pathways .

Result of Action

The molecular and cellular effects of BFBTF’s action are determined by the specific molecules it is used to synthesize. For instance, when BFBTF is used in the synthesis of anticancer agents, the resulting molecules may inhibit the growth of cancer cells . Similarly, when used in the synthesis of agrochemicals, the resulting molecules may inhibit the growth of harmful fungi .

Safety and Hazards

Future Directions

2-Bromo-6-fluorobenzotrifluoride has gained popularity in recent years due to its unique properties and versatility in various organic transformations . It has significant uses in the synthesis of pharmaceuticals, agrochemicals, and materials . Its application in the synthesis of fluorinated polymers, which have unique physical and chemical properties, suggests potential future directions .

properties

IUPAC Name |

1-bromo-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXSSZUHCPBDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60378393 | |

| Record name | 2-Bromo-6-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

261951-85-3 | |

| Record name | 1-Bromo-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-6-fluorobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60378393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)